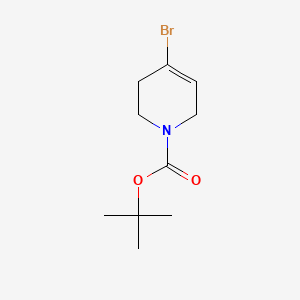
テトラヒドロフラン-3-カルボヒドラジド
概要
説明
Tetrahydrofuran-3-carbohydrazide is a chemical compound with the molecular formula C5H10N2O2 It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a carbohydrazide group
科学的研究の応用
Tetrahydrofuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is utilized in the production of polymers and other materials due to its reactive functional groups
作用機序
Target of Action
Tetrahydrofuran-3-carbohydrazide, also known as oxolane-3-carbohydrazide, is a complex compound with potential biological activity. Carbohydrazide derivatives have been found to exhibit promising antioxidant targets .
Mode of Action
Carbohydrazide derivatives have been associated with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . These compounds may interact with their targets, leading to changes at the molecular level that result in these observed effects.
Biochemical Pathways
It’s worth noting that carbohydrazide derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Carbohydrazide derivatives have been associated with significant biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that Tetrahydrofuran-3-carbohydrazide may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of tetrahydrofuran-3-carboxylic acid with hydrazine. The process typically includes the following steps:
Activation of Tetrahydrofuran-3-carboxylic Acid: The carboxylic acid is first activated using a coupling reagent such as isobutyl chloroformate in the presence of a base like triethylamine.
Formation of the Hydrazide: The activated intermediate is then reacted with hydrazine to form tetrahydrofuran-3-carbohydrazide.
Industrial Production Methods: Industrial production of tetrahydrofuran-3-carbohydrazide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Tetrahydrofuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives .
類似化合物との比較
Tetrahydrofuran-3-carboxylic acid: A precursor in the synthesis of tetrahydrofuran-3-carbohydrazide.
Hydrazine derivatives: Compounds with similar hydrazide functional groups.
Uniqueness: Tetrahydrofuran-3-carbohydrazide is unique due to its combination of a tetrahydrofuran ring and a carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
oxolane-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-5(8)4-1-2-9-3-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGPMHNSVSHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677574 | |
| Record name | Oxolane-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59293-32-2 | |
| Record name | Oxolane-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolane-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)




